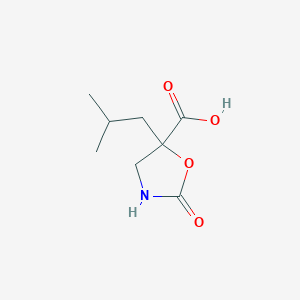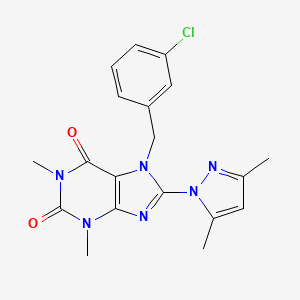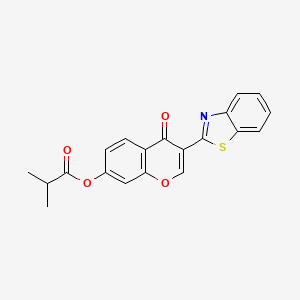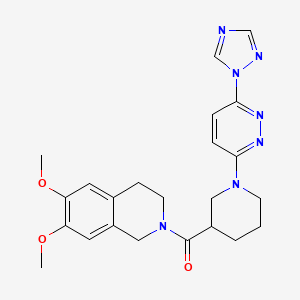
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as MOX, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug design and development. MOX is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses. It has also been shown to inhibit the activity of bacterial peptidoglycan synthesis enzymes, which are required for the formation of the bacterial cell wall.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in animals. It has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a moderate level of protein binding, which may affect its pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its low toxicity profile, which makes it a safer alternative to other antibacterial and antiviral agents. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is also relatively easy to synthesize, which makes it accessible for use in lab experiments. One limitation of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.
Orientations Futures
Future research on 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid could focus on its potential use as an antiviral agent, particularly for the treatment of RNA viruses such as SARS-CoV-2. Additionally, further studies could investigate the mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid and its potential use in combination therapy with other antibacterial and antiviral agents. Finally, research could focus on the development of more efficient synthesis methods for 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, which could increase its accessibility for use in drug design and development.
Méthodes De Synthèse
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methylpropanal with ethylene oxide to form 2-(2-methylpropoxy) ethanol. This intermediate is then reacted with cyanogen bromide to form 2-(2-methylpropoxy) acetonitrile, which is subsequently hydrolyzed to form 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.
Applications De Recherche Scientifique
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been studied for its potential use in drug design and development. It has been shown to have antibacterial and antiviral activity, making it a promising candidate for the treatment of infectious diseases. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(2)3-8(6(10)11)4-9-7(12)13-8/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYOQVXLYJINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CNC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)




![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)